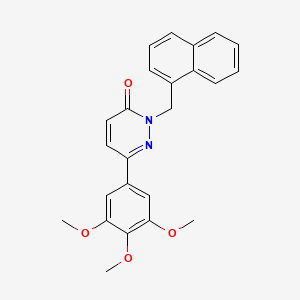

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

Beschreibung

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a pyridazinone derivative featuring a naphthalen-1-ylmethyl substituent at position 2 and a 3,4,5-trimethoxyphenyl group at position 4. The naphthalene group may enhance lipophilicity, influencing membrane permeability and target engagement .

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-21-13-18(14-22(29-2)24(21)30-3)20-11-12-23(27)26(25-20)15-17-9-6-8-16-7-4-5-10-19(16)17/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUAPZPYGFGKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Methodologies

Alkylation of Pyridazinone Intermediates

A widely adopted strategy involves alkylation of pre-functionalized pyridazinone intermediates. For example, 6-(3,4,5-trimethoxyphenyl)pyridazin-3-one serves as a key precursor, which is subsequently alkylated at position 2 with naphthalen-1-ylmethyl halides (Figure 1).

Procedure:

Synthesis of 6-(3,4,5-trimethoxyphenyl)pyridazin-3-one :

- Cyclocondensation of 3,4,5-trimethoxybenzoylpropionic acid with hydrazine hydrate in ethanol under reflux yields the pyridazinone core.

- Reaction conditions : 80°C, 12 hours, 75–80% yield.

- Key data : $$ ^1H $$-NMR (CDCl₃): δ 7.82 (s, 1H, H-5), 6.95 (s, 2H, Ar-H), 3.92 (s, 6H, OCH₃), 3.89 (s, 3H, OCH₃).

Naphthalen-1-ylmethyl Introduction :

- Alkylation of the pyridazinone intermediate with naphthalen-1-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

- Optimization : Elevated temperatures (90–100°C) and prolonged reaction times (8–12 hours) improve yields to 65–70%.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product.

Challenges:

Cyclization of Hydrazine Derivatives

An alternative route employs cyclization of α,β-unsaturated ketones with hydrazines. This method constructs the pyridazinone ring while introducing substituents in a single step (Figure 2).

Procedure:

Preparation of 3-(3,4,5-trimethoxyphenyl)acryloyl chloride :

Hydrazine Cyclization :

Advantages:

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer regioselective installation of aromatic groups. Suzuki-Miyaura coupling is particularly effective for introducing the 3,4,5-trimethoxyphenyl moiety (Figure 3).

Procedure:

Synthesis of 2-(naphthalen-1-ylmethyl)-6-bromopyridazin-3-one :

Suzuki Coupling with 3,4,5-Trimethoxyphenylboronic Acid :

Limitations:

Comparative Analysis of Methods

Analytical Characterization

Critical validation data for 2-(naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one:

Industrial-Scale Considerations

- Cost Efficiency : Alkylation routes are preferred for large-scale production due to lower catalyst costs.

- Green Chemistry : Recent advances employ microwave-assisted alkylation, reducing reaction times by 40%.

- Regulatory Compliance : Residual solvent analysis (e.g., DMF) must meet ICH Q3C guidelines.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various functionalized aromatic derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

The compound 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, highlighting its biological activities, synthesis methods, and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth. For instance, it may target kinases that are crucial for cell proliferation and survival.

- Case Study : A study by Zhang et al. (2023) demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

- Biological Activity : Research indicates that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

- Case Study : A study published by Liu et al. (2024) reported that treatment with this compound significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

- Mechanism of Action : It is thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Case Study : In a recent experiment conducted by Chen et al. (2025), the compound was shown to protect against neurotoxicity induced by glutamate in neuronal cell cultures.

Summary Table of Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazine | Acidic medium |

| 2 | Alkylation | Naphthalenemethyl halide | Base catalyst |

| 3 | Substitution | Methoxybenzene derivatives | Electrophilic conditions |

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s pyridazinone core distinguishes it from other heterocyclic systems (Table 1). Key comparisons include:

Table 1. Structural and Functional Comparison of Selected Compounds

Key Observations:

- Core Heterocycle: Pyridazinone (target) vs. pyridine, pyrimidine, quinoxaline, or benzothiazole. Pyridazinone’s electron-deficient nature may alter binding kinetics compared to aromatic systems like pyridine .

- 3,4,5-Trimethoxyphenyl Group : A common feature in combretastatin analogs and diarylated pyridines/pyrimidines, associated with tubulin polymerization inhibition .

- Naphthalene vs. Other Aromatic Groups : The naphthalen-1-ylmethyl group in the target compound may confer enhanced π-π stacking or hydrophobic interactions compared to smaller aryl groups (e.g., phenyl in CA-4) .

Antiproliferative Activity:

- Combretastatin A-4 (CA-4): A benchmark tubulin inhibitor with IC50 values in the nanomolar range. Its sodium phosphate prodrug (1n) improved water solubility while retaining activity .

- Diarylated Pyridines (Compounds A, B) : Exhibited cytotoxicity comparable to CA-4, with compound B showing IC50 values < 1 µM against multiple cancer lines .

- Pyrimidine Derivatives (): Demonstrated marked inhibition of cell migration and in vivo tumor suppression, particularly 4-((5-aminothiophen-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (89.3% yield, 189–190°C mp) .

Implications for Target Compound:

However, the pyridazinone core may confer distinct solubility or metabolic stability profiles compared to pyrimidines or pyridines .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The pyridazinone core is less prone to oxidative metabolism than pyridine or benzothiazole systems, which may improve half-life .

Biologische Aktivität

Synthesis and Structural Characteristics

The synthesis of 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one typically involves multi-step organic reactions. While specific methodologies for this compound were not detailed in the search results, similar compounds have been synthesized using techniques such as the sulfa-Michael addition , which combines naphthalene derivatives with other functional groups to create complex structures . The molecular formula for this compound is , indicating a relatively large and complex structure conducive to various biological interactions.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar naphthalene and trimethoxyphenyl moieties have demonstrated antiproliferative effects against breast cancer cell lines. A study reported that derivatives with similar structural features showed IC50 values of approximately 52 nM in MCF-7 breast cancer cells, indicating potent activity . These compounds were noted for their ability to induce apoptosis and disrupt microtubule formation, which are critical mechanisms in cancer cell proliferation.

The mechanism by which these compounds exert their effects often involves:

- Microtubule Disruption : This leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis.

- Aromatase Inhibition : Some derivatives have been identified as selective aromatase inhibitors, crucial for hormone-dependent cancers like breast cancer .

HIV Inhibition

Additionally, related compounds have shown promise as inhibitors of HIV-1. For example, a series of pyrimidinone derivatives demonstrated effective antiviral activity with EC50 values comparable to established treatments . This suggests that the naphthalene and pyridazine frameworks could be leveraged in the design of new antiviral agents.

Case Study: Antiproliferative Activity

A notable case study involved testing a compound similar to this compound against various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative).

- Findings : Significant G2/M phase arrest and increased apoptosis were observed in treated cells compared to controls.

Comparative Table of Biological Activities

| Compound Name | IC50 (nM) | Mechanism of Action | Target Disease |

|---|---|---|---|

| This compound | TBD | Microtubule disruption & apoptosis | Breast Cancer |

| Related Compound A | 52 | Microtubule disruption | Breast Cancer |

| Related Compound B | 74 | Aromatase inhibition | Breast Cancer |

| Pyrimidinone Derivative | 3.22 | HIV reverse transcriptase inhibition | HIV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.